8-(quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
The compound “8-(quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” belongs to the class of quinazoline and quinazolinone derivatives. These heterocyclic fused rings have drawn considerable attention due to their expanded applications in the field of pharmaceutical chemistry . They are reported for their diversified biological activities and compounds with different substitutions bring together to knowledge of a target with understanding of the molecule types that might interact with the target receptors .
Scientific Research Applications
- Its long-lasting efficacy (up to two months) and environmental safety contribute to its prominence in pest control .
- The 3H-quinazolin-4-one ring system, which includes this compound, plays a crucial role in the biological activity of both naturally occurring alkaloids and pharmaceuticals .
Insecticide Development
Biological Activity Research
Cost-Effective Synthesis
Mechanism of Action
Target of Action
The primary targets of 8-(quinazolin-4-yl)-1,3,8-triazaspiro[4Quinazolin-4-one derivatives have been associated with various biological activities . For instance, some quinazolin-4-one derivatives have been found to inhibit Tankyrase (TNKS), an enzyme that plays vital roles in cellular processes and is a suitable target in cancer therapy .
Mode of Action
The exact mode of action of 8-(quinazolin-4-yl)-1,3,8-triazaspiro[4It’s known that alkyl, aryl, heteroaryl, and acyl radicals have been cyclised onto the 2-position of 3h-quinazolin-4-one . The cyclisations take place by aromatic homolytic substitution, retaining the aromaticity of the 3H-quinazolin-4-one ring .
Biochemical Pathways
For instance, some quinazolin-4-one derivatives have been found to inhibit the Wnt β-catenin pathway, which is crucial in cellular processes .
Result of Action
For instance, some quinazolin-4-one derivatives have been found to inhibit the growth of cancer cells .
properties
IUPAC Name |
8-quinazolin-4-yl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c21-13-15(19-14(22)18-13)5-7-20(8-6-15)12-10-3-1-2-4-11(10)16-9-17-12/h1-4,9H,5-8H2,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPGGZIDIHCOIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C3=NC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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